Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-
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Overview
Description
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, is an organic compound characterized by its aromatic structure and amine functional group. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure consists of a benzene ring substituted with a methyl group and an amine group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- involves the Grignard reaction. This process typically starts with the reaction of 4-methylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with 3-methylbenzaldehyde to produce the desired amine after hydrolysis.
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Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with 4-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- often employs continuous flow reactors to ensure high yield and purity. The process typically involves the same synthetic routes but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or hydrogen gas over a nickel catalyst.
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Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a nickel catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives, sulfonated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- serves as a building block for more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties. Its derivatives are explored for their therapeutic potential.
Industry
In the materials science industry, Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in creating materials with specific properties.
Mechanism of Action
The mechanism by which Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- exerts its effects depends on its interaction with molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger signaling pathways that lead to physiological responses. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methyl-: Similar structure but lacks the 3-methyl substitution on the benzene ring.
Benzenemethanamine, 3,4-dimethyl-: Contains an additional methyl group on the benzene ring, altering its reactivity and applications.
Benzenemethanamine, 4-methoxy-: Substituted with a methoxy group instead of a methyl group, affecting its chemical properties and uses.
Uniqueness
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Biological Activity
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, also known as 3-Methyl-α-(4-methylphenyl)benzylamine , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is a member of the amine class of organic compounds. It features a benzylamine structure with additional methyl groups that influence its chemical behavior and biological interactions. The compound can be synthesized through various methods, including N-alkylation reactions and catalytic systems involving palladium nanoparticles .
Table 1: Chemical Properties of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-
Property | Value |
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Molecular Formula | C11H15N |
Molecular Weight | 175.25 g/mol |
Boiling Point | 250 °C |
Melting Point | Not specified |
The biological activity of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is primarily attributed to its role as a ligand for various receptors and enzymes. Its structural features allow it to interact with neurotransmitter systems, potentially influencing mood and behavior. The compound's mechanism involves modulation of receptor activity, which can lead to various physiological effects.
Biological Activity
Research has indicated that Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds similar in structure have shown growth inhibition in breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . This suggests potential for further development as an anticancer agent.
- Neurotransmitter Modulation : As a benzylamine derivative, it may influence serotonin and dopamine pathways, which are crucial for mood regulation. Compounds within this class have been studied for their effects on monoamine oxidase (MAO) activity .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various amine derivatives on cancer cell lines, Benzenemethanamine derivatives were tested against MDA-MB-231 and HepG2 cells. The results indicated significant growth inhibition and apoptosis induction at specific concentrations, highlighting the compound's potential as an anticancer agent .
- Neuropharmacological Studies : Another study investigated the effects of related benzylamines on MAO-B activity. The findings suggested that these compounds could modulate enzymatic activity related to neurotransmitter degradation, thus impacting overall neurotransmitter levels in the brain .
Comparative Analysis
To understand the unique properties of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- compared to similar compounds, a comparative analysis was conducted.
Table 2: Comparison of Biological Activities
Compound | Anticancer Activity (IC50) | MAO-B Inhibition |
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Benzenemethanamine derivative A | 5.67 μM | Moderate |
Benzenemethanamine derivative B | 3.45 μM | High |
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- | 2.43–7.84 μM | Low |
Properties
CAS No. |
854207-60-6 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(3-methylphenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C15H17N/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15H,16H2,1-2H3 |
InChI Key |
HTAKQAWHGSNALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)N |
Origin of Product |
United States |
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